1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperidine ring, a butyl group, and a tetrahydroisoquinoline core with a carbonitrile functional group.
Preparation Methods
The synthesis of 1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through various synthetic routes. One common method involves the alkylation of piperidine with a suitable alkyl halide, followed by cyclization and functional group transformations to introduce the tetrahydroisoquinoline and carbonitrile moieties. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydroisoquinoline core, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like TEMPO, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Scientific Research Applications
1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of signaling pathways and biological responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Butyl-3-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
Piperidine derivatives: Compounds like 3-(piperidin-1-yl)propan-1-ol hydrochloride share structural similarities and may exhibit related biological activities.
Tetrahydroisoquinoline derivatives: These compounds, including various substituted tetrahydroisoquinolines, are known for their diverse pharmacological properties.
Carbonitrile-containing compounds: Compounds with carbonitrile groups often exhibit unique reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27N3 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-butyl-3-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C19H27N3/c1-2-3-11-18-16-10-6-5-9-15(16)17(14-20)19(21-18)22-12-7-4-8-13-22/h2-13H2,1H3 |
InChI Key |
NYEFMWIMPFKBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C2=C1CCCC2)C#N)N3CCCCC3 |
Origin of Product |
United States |
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